4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol
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Description
Scientific Research Applications
Synthesis and Bioactivity
A study by Muhammad Ashfaq et al. (2022) focused on the synthesis, crystal structure, and bioactivity of imine derivatives, highlighting their potential inhibition properties against crucial proteins of SARS-CoV-2. This research underscores the relevance of these compounds in medicinal chemistry and their potential applications in developing therapeutic agents against viral infections (Ashfaq et al., 2022).
Environmental Applications
Research by M. Castillo et al. (1997) explored the determination of priority phenolic compounds, including 4-chlorophenol derivatives, in water and industrial effluents. This study demonstrates the environmental relevance of these compounds, particularly in water quality monitoring and the assessment of industrial pollution (Castillo et al., 1997).
Spectroscopic and Theoretical Studies
Güneş Demirtaş et al. (2018) conducted crystallographic, spectroscopic, and theoretical studies on salicylideneaniline derivatives. Such investigations provide insights into the molecular structure and properties of these compounds, facilitating their application in materials science and chemical engineering (Demirtaş et al., 2018).
Chemosensor Development
F. Naderi et al. (2019) synthesized a Schiff base receptor for the detection of hydrogen carbonate anions, showcasing the application of 4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol derivatives in developing chemosensors for environmental and analytical chemistry (Naderi et al., 2019).
Properties
IUPAC Name |
4-chloro-2-[(3,5-dichlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZVFMZGJIAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NC2=CC(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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